molecular formula C8H10Cl2N2O B1586306 2-(2-Chlorophenoxy)acetamidine Hydrochloride CAS No. 58403-03-5

2-(2-Chlorophenoxy)acetamidine Hydrochloride

Cat. No. B1586306
CAS RN: 58403-03-5
M. Wt: 221.08 g/mol
InChI Key: WPWKAEFYVGWTAE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS# 58403-03-5) is a research chemical . It has a molecular weight of 221.08 and a molecular formula of C8H10Cl2N2O .


Molecular Structure Analysis

The compound has a canonical SMILES representation of C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl . Its InChI is InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .


Physical And Chemical Properties Analysis

The compound has a boiling point of 303.6 ℃ at 760 mmHg . It has a LogP value of 3.25680 . The compound is a white solid .

Scientific Research Applications

Adsorption and Extraction Studies

Adsorption of Palladium(II) from Hydrochloric Acid Solutions

Innovative N-substituted 2-(diphenylthiophosphoryl)acetamides ligands, which share a similar complexity in structure to 2-(2-Chlorophenoxy)acetamidine Hydrochloride, were synthesized for the efficient extraction of Pd(II) ions from HCl solutions. This study highlights the potential of such compounds in enhancing the selectivity and efficiency of metal ion adsorption from complex mixtures, which could be extrapolated to the applications of this compound in similar contexts (Turanov et al., 2017).

Herbicide Formulation and Environmental Impact

Potential Controlled-Release Herbicides from 2,4-D Esters

The modification of starches with 2,4-D (2,4-dichlorophenoxyacetic acid), a compound related in function to chlorophenoxy derivatives, suggests the possibility of utilizing this compound in the development of controlled-release herbicide formulations. Such applications could offer enhanced environmental safety and efficacy in agricultural practices (Mehltretter et al., 1974).

Safety and Hazards

The compound is harmful if swallowed . The GHS hazard statement is H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, and P501 .

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenoxy)acetamidine Hydrochloride plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by altering the activity of key enzymes involved in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant implications for cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity within the cell.

properties

IUPAC Name

2-(2-chlorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKAEFYVGWTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207115
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58403-03-5
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058403035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenoxy)acetamidine Hydrochloride
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2-(2-Chlorophenoxy)acetamidine Hydrochloride
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2-(2-Chlorophenoxy)acetamidine Hydrochloride
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2-(2-Chlorophenoxy)acetamidine Hydrochloride
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2-(2-Chlorophenoxy)acetamidine Hydrochloride
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2-(2-Chlorophenoxy)acetamidine Hydrochloride

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